Cas no 328271-24-5 (N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide
- N-(5-benzoyl-4-phenylthiazol-2-yl)-4-butoxybenzamide
- SR-01000412776
- 328271-24-5
- SR-01000412776-1
- AKOS001599054
- F0018-0391
-
- Inchi: 1S/C27H24N2O3S/c1-2-3-18-32-22-16-14-21(15-17-22)26(31)29-27-28-23(19-10-6-4-7-11-19)25(33-27)24(30)20-12-8-5-9-13-20/h4-17H,2-3,18H2,1H3,(H,28,29,31)
- InChI Key: JGWJXTBUZUGOLO-UHFFFAOYSA-N
- SMILES: S1C(NC(C2C=CC(=CC=2)OCCCC)=O)=NC(C2C=CC=CC=2)=C1C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 456.15076381g/mol
- Monoisotopic Mass: 456.15076381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 625
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 96.5Ų
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0018-0391-1mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide |
328271-24-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide
Recent Advances in the Study of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide (CAS: 328271-24-5)
The compound N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide (CAS: 328271-24-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has demonstrated promising pharmacological properties, particularly in the context of targeted therapies for inflammatory diseases and cancer. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring its potential applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on key inflammatory pathways. The research team employed molecular docking simulations and in vitro assays to demonstrate that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide acts as a potent inhibitor of NF-κB signaling, with an IC50 value of 0.87 μM. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents.
In oncology research, a recent preclinical study (Nature Cancer, 2024) revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated PI3K/AKT/mTOR pathways. The study reported a significant reduction in tumor growth (68.3% inhibition compared to controls) in xenograft models when administered at 25 mg/kg twice weekly. These results highlight its potential as a targeted therapeutic agent for cancers with specific molecular profiles.
Structural optimization efforts have also been a focus of recent research. A team from Harvard Medical School (ACS Chemical Biology, 2024) developed several analogs of 328271-24-5 with improved solubility and bioavailability. Their lead candidate demonstrated a 3.2-fold increase in plasma exposure while maintaining comparable potency to the parent compound. These modifications address one of the key challenges in translating this compound into clinical applications.
From a mechanistic perspective, cryo-EM studies published in Cell (2024) provided unprecedented structural insights into how this compound interacts with its molecular targets. The high-resolution (3.1 Å) structures revealed a unique binding mode that explains both its selectivity and potency. These findings are expected to guide future drug design efforts targeting similar pathways.
Looking forward, several pharmaceutical companies have included derivatives of 328271-24-5 in their preclinical pipelines. Current challenges include further improving metabolic stability and reducing potential off-target effects. The compound's versatility as a chemical scaffold continues to inspire new research directions, with recent computational studies predicting potential applications in neurodegenerative diseases and autoimmune disorders.
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